Chemical and physical properties of 1-Bromo-3-methyl-1-butene
Chemical and physical properties of 1-Bromo-3-methyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-methyl-1-butene is a halogenated alkene with the chemical formula C₅H₉Br.[1] As a member of the vinylic bromide family, this compound possesses a unique electronic structure characterized by a bromine atom attached to a carbon-carbon double bond. This arrangement imparts distinct reactivity, making it a valuable intermediate in organic synthesis. Its utility is particularly noted in the construction of complex molecular architectures relevant to pharmaceutical and fine chemical research. This guide provides a comprehensive overview of the chemical and physical properties of 1-Bromo-3-methyl-1-butene, its synthesis and reactivity, and essential safety and handling protocols.
Molecular and Physical Properties
1-Bromo-3-methyl-1-butene is a molecule with a molecular weight of approximately 149.03 g/mol .[1] It exists as a constitutional isomer of other brominated C5 alkenes, and its properties are significantly influenced by the presence and position of the bromine atom and the double bond. The molecule also exhibits stereoisomerism, existing as both (E) and (Z) isomers.[2] A summary of its key identifiers and computed physical properties is presented in Table 1.
Table 1: Key Identifiers and Computed Physical Properties of 1-Bromo-3-methyl-1-butene
| Property | Value | Source |
| IUPAC Name | 1-bromo-3-methylbut-1-ene | PubChem[1] |
| Synonyms | 1-Bromo-3-methyl-butene, 3-Methylbutenyl bromide | PubChem[1] |
| Molecular Formula | C₅H₉Br | PubChem[1] |
| Molecular Weight | 149.03 g/mol | PubChem[1] |
| CAS Number | 85738-96-1 | NIST[2] |
| XLogP3 (Computed) | 2.5 | PubChem[3] |
| Topological Polar Surface Area (Computed) | 0 Ų | PubChem[3] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of stereoisomers. Key signals would include those for the vinylic protons, the methine proton, and the diastereotopic methyl protons of the isopropyl group. The chemical shifts and coupling constants of the vinylic protons would be crucial in determining the E/Z configuration of the double bond.
¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The sp² hybridized carbons of the double bond will appear in the downfield region of the spectrum. The chemical shifts of these carbons will also be indicative of the double bond's stereochemistry.
Infrared (IR) Spectroscopy
The IR spectrum of 1-Bromo-3-methyl-1-butene will show characteristic absorption bands for the C=C stretching vibration. A key feature for distinguishing it from its isomer, 1-bromo-3-methyl-2-butene, is the presence of a C-H stretching vibration for the terminal vinylic hydrogen, which is expected to appear in the range of 3010-3100 cm⁻¹.[4]
Synthesis and Reactivity
Synthesis
A plausible synthetic route to 1-bromo-3-methyl-1-butene involves the hydrobromination of 3-methyl-1-butyne. This reaction proceeds via an anti-Markovnikov addition of HBr across the triple bond, which can be achieved using radical initiators or under specific photochemical conditions.
Experimental Protocol: Synthesis of 1-Bromo-3-methyl-1-butene via Hydrobromination of 3-Methyl-1-butyne
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Reaction Setup: A solution of 3-methyl-1-butyne in a suitable solvent (e.g., a non-polar aprotic solvent like hexane) is prepared in a reaction vessel equipped with a magnetic stirrer and a gas inlet.
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Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added to the solution.
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Hydrobromination: Gaseous hydrogen bromide (HBr) is bubbled through the solution while it is irradiated with UV light or gently heated to initiate the radical reaction.
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Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any excess acid, followed by washing with water.
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Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield 1-bromo-3-methyl-1-butene.
Caption: Synthesis of 1-Bromo-3-methyl-1-butene.
Reactivity
As a vinylic bromide, 1-Bromo-3-methyl-1-butene exhibits reactivity characteristic of this functional group. The sp² hybridization of the carbon atom bonded to the bromine and the adjacent double bond influence its chemical behavior.
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Cross-Coupling Reactions: Vinylic bromides are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of more complex molecules.
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Grignard Reagent Formation: Like other organobromides, 1-Bromo-3-methyl-1-butene can react with magnesium metal to form the corresponding Grignard reagent, (3-methyl-1-buten-1-yl)magnesium bromide. This organometallic reagent is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with a wide range of electrophiles, including aldehydes, ketones, and esters.
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Nucleophilic Substitution: While generally less reactive towards nucleophilic substitution than their alkyl halide counterparts due to the strength of the C(sp²)-Br bond, vinylic bromides can undergo substitution reactions under specific conditions, often catalyzed by transition metals.
Safety and Handling
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Engineering Controls: All work with 1-Bromo-3-methyl-1-butene should be conducted in a well-ventilated chemical fume hood.[5]
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Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat are mandatory.[6] For operations with a higher risk of exposure, a face shield and respiratory protection may be necessary.
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Handling: Avoid inhalation of vapors and contact with skin and eyes.[7] Keep the compound away from heat, sparks, and open flames, as it is expected to be flammable.[6] Use spark-proof tools and equipment.[6]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
In case of exposure, immediate medical attention should be sought. Skin or eye contact should be flushed with copious amounts of water.
Conclusion
1-Bromo-3-methyl-1-butene is a versatile reagent in organic synthesis with a reactivity profile that makes it a valuable building block for the creation of complex molecules. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in research and development. This guide provides a foundational understanding of this compound, emphasizing the importance of consulting detailed safety data sheets and relevant literature before its use in any experimental setting.
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